molecular formula C17H19N5OS B5501614 N-[(4-methyl-2-propyl-1,3-thiazol-5-yl)methyl]-1-phenyl-1H-1,2,3-triazole-4-carboxamide

N-[(4-methyl-2-propyl-1,3-thiazol-5-yl)methyl]-1-phenyl-1H-1,2,3-triazole-4-carboxamide

Cat. No. B5501614
M. Wt: 341.4 g/mol
InChI Key: BRZQPVSDOCJSHN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of similar triazole compounds often involves multistep processes. For example, Shen et al. (2013) synthesized a series of 1H-1,2,3-triazole-4-carboxamides, establishing their structure using NMR, IR, MS spectra, and X-ray diffraction, highlighting the complex nature of such syntheses (Shen et al., 2013).

Molecular Structure Analysis

The molecular structure of triazole and thiazole derivatives is often characterized by complex conformations and interactions. For instance, the study by Shen et al. (2013) revealed that intermolecular and intramolecular hydrogen bonding plays a crucial role in stabilizing the molecular conformation (Shen et al., 2013).

Chemical Reactions and Properties

Triazole and thiazole compounds can participate in various chemical reactions due to their functional groups. Kumar et al. (2013) described the synthesis of oxazoles via chemoselective thionation-cyclization of enamides, which might be relevant to understanding the reactivity of similar triazole-thiazole structures (Kumar et al., 2013).

Physical Properties Analysis

The physical properties of such compounds, including melting points, solubility, and crystallinity, are closely tied to their molecular structure. For instance, the work by Shen et al. (2013) involved X-ray diffraction crystallography to determine the physical structure of their synthesized compounds (Shen et al., 2013).

Chemical Properties Analysis

The chemical properties, like reactivity, stability, and functional group behavior, are key in understanding these compounds. Research by Patel et al. (2015) on heterocyclic compounds provides insights into the chemical properties and reactivity of triazole-thiazole derivatives (Patel et al., 2015).

Scientific Research Applications

Synthesis and Anticancer Applications

  • A study explored the synthesis of novel thiazole and 1,3,4-thiadiazole derivatives, including those incorporating the thiazole moiety, revealing their potent anticancer activities. The research highlighted a facile and convenient method for creating new pharmacophores with significant anticancer potential, suggesting a structure-activity relationship based on their anticancer results (Gomha et al., 2017).

Novel Synthesis Methods

  • Another study reported on the synthesis of 2-phenyl-4,5-substituted oxazoles via copper-catalyzed intramolecular cyclization, demonstrating the efficiency of creating functionalized novel β-(methylthio)enamides. This synthesis pathway includes the development of structures potentially useful for further pharmacological exploration (Kumar et al., 2012).

DNA Methylation Impact

  • Research into the synthesis of new substituted 1,2,4-triazoles and 1,3,4-thiadiazoles highlighted their effects on DNA methylation levels, indicating a potential for these compounds in modifying tumor DNA methylation in vitro and suggesting further in vivo studies (Hovsepyan et al., 2019).

Mechanism of Action

The mechanism of action of thiazole and triazole derivatives can vary widely depending on their specific structures and the biological targets they interact with. Some thiazole derivatives have been found to have antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-Alzheimer, antihypertensive, antioxidant, and hepatoprotective activities .

Future Directions

The development of new thiazole and triazole derivatives with improved properties and activities is a promising area of research. These compounds have the potential to serve as valuable tools in various fields, including medicinal chemistry, agrochemicals, and industrial applications .

properties

IUPAC Name

N-[(4-methyl-2-propyl-1,3-thiazol-5-yl)methyl]-1-phenyltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N5OS/c1-3-7-16-19-12(2)15(24-16)10-18-17(23)14-11-22(21-20-14)13-8-5-4-6-9-13/h4-6,8-9,11H,3,7,10H2,1-2H3,(H,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRZQPVSDOCJSHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NC(=C(S1)CNC(=O)C2=CN(N=N2)C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(4-methyl-2-propyl-1,3-thiazol-5-yl)methyl]-1-phenyl-1H-1,2,3-triazole-4-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.